2-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
Overview
Description
2-Methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one is a chemical compound with a unique structure that belongs to the class of benzoannulenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methoxy-substituted aromatic compounds with cyclohexanone derivatives, followed by cyclization and reduction steps to form the desired benzoannulene structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzoannulene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and substituted benzoannulenes, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one involves its interaction with specific molecular targets. In cancer research, it acts as a selective estrogen receptor degrader, binding to estrogen receptors and promoting their degradation, thereby inhibiting the growth of estrogen receptor-positive cancer cells . The pathways involved include the ubiquitin-proteasome pathway, which is responsible for protein degradation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-amine : Similar structure but with an amine group instead of a carbonyl group .
- 6,7,8,9-Tetrahydro-5H-benzo 7annulene-6-carbonitrile : Contains a nitrile group instead of a methoxy group .
- {6,7,8,9-tetrahydro-5H-benzo 7annulen-7-yl}methanamine hydrochloride : Features a methanamine group .
Uniqueness
2-Methoxy-8,9-dihydro-5H-benzo7Its ability to act as a selective estrogen receptor degrader sets it apart from other similar compounds .
Properties
IUPAC Name |
2-methoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-6-5-10-7-11(13)4-2-3-9(10)8-12/h5-6,8H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSOFAIBDQSRJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)CCC2)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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